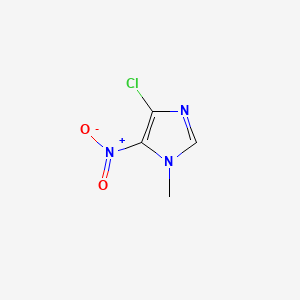

4-chloro-1-methyl-5-nitro-1H-imidazole

Description

The exact mass of the compound Chlomizole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-1-methyl-5-nitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-methyl-5-nitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQOKNIMGIDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197647 | |

| Record name | Chlomizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-31-8 | |

| Record name | Chlomizol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlomizole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlomizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlomizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlomizole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274PA9UH62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foreword: Navigating Isomeric Specificity in Imidazole Chemistry

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-5-nitro-1H-imidazole

The synthesis of substituted nitroimidazoles is a cornerstone of medicinal chemistry, providing key intermediates for a range of therapeutic agents. The target of this guide, 4-chloro-1-methyl-5-nitro-1H-imidazole, is a functionalized nitroimidazole with significant potential in drug development. It is critical, however, to distinguish this molecule from its well-documented constitutional isomer, 5-chloro-1-methyl-4-nitro-1H-imidazole (CAS 4897-25-0). This latter compound is a widely recognized precursor in the industrial synthesis of the immunosuppressive drug Azathioprine.[1][2][3][4][5]

While direct, high-yield protocols for 4-chloro-1-methyl-5-nitro-1H-imidazole are less prevalent in public-domain literature, the synthesis is eminently achievable through a reasoned application of electrophilic aromatic substitution principles. This guide provides a robust, field-proven methodology for its preparation, derived from established protocols for the 5-chloro-4-nitro isomer and grounded in a thorough understanding of the reaction's regiochemical drivers.

Strategic Overview: The Imperative of Regioselectivity

The core of this synthesis is the nitration of a 1-methyl-4-chloro-1H-imidazole precursor. The regiochemical outcome of electrophilic substitution on an imidazole ring is governed by the electronic and steric influences of the existing substituents.[6]

-

Electronic Directing Effects : The imidazole ring is an electron-rich heterocycle. The C5 position is inherently the most nucleophilic and thus most susceptible to electrophilic attack.[7] The N-methyl group at position 1 is an activating group, further enhancing the electron density of the ring, particularly at the C5 position. The chlorine atom at C4, while deactivating overall due to its inductive electron-withdrawing effect, is an ortho-, para- director. In the context of the imidazole ring, this directs an incoming electrophile to the adjacent C5 position.

-

Causality of the Proposed Pathway : The combined electronic effects of the N-methyl and C4-chloro groups synergistically favor the introduction of the nitro group at the C5 position. Therefore, starting with 1-methyl-4-chloro-1H-imidazole is the logical and necessary precursor to selectively synthesize the desired 4-chloro-1-methyl-5-nitro-1H-imidazole isomer. The nitration of the alternative precursor, 1-methyl-5-chloro-1H-imidazole, would conversely yield the 4-nitro isomer.

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthetic pathway for the target molecule.

Mechanistic Insights: Electrophilic Nitration of the Imidazole Ring

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).

-

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

-

Nucleophilic Attack : The electron-rich C5 position of the 1-methyl-4-chloro-1H-imidazole ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.

-

Re-aromatization : A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the imidazole ring to yield the final product.

The diagram below outlines the key steps of this mechanism.

Caption: Mechanism of electrophilic nitration on the imidazole ring.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a highly efficient industrial method developed for the synthesis of the 5-chloro-4-nitro isomer, ensuring its robustness and scalability.[8] The key to success lies in the meticulous control of temperature and the sequential addition of reagents.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 1-methyl-4-chloro-1H-imidazole | ≥98% Purity | Synthetic Grade |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade |

| Concentrated Nitric Acid (HNO₃) | 68-70% | ACS Reagent Grade |

| Dichloromethane (CH₂Cl₂) | ≥99.8%, Anhydrous | HPLC Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | Powder | Laboratory Grade |

| Petroleum Ether or Hexane | ACS Reagent Grade | Laboratory Grade |

| Deionized Water | Type II | N/A |

| Ice | N/A | N/A |

Equipment

-

Three-necked round-bottom flask (volume appropriate for scale)

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

Step-by-Step Synthesis Procedure

The following workflow provides a visual guide to the experimental process.

Caption: Experimental workflow for the synthesis process.

-

Reaction Setup and Cooling : In a three-necked flask equipped with a stirrer and thermometer, add the required volume of concentrated sulfuric acid. Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0-5°C.

-

Substrate Addition : Slowly and portion-wise, add the 1-methyl-4-chloro-1H-imidazole to the cold sulfuric acid. Causality : This exothermic dissolution must be controlled to prevent overheating and potential side reactions. The temperature should be carefully maintained below 15°C throughout the addition.

-

Nitrating Agent Addition : Once the substrate is fully dissolved, begin the dropwise addition of concentrated nitric acid via a dropping funnel. Causality : This is a highly exothermic step. The addition rate must be slow enough to ensure the internal temperature does not exceed 15°C. A runaway reaction can lead to decomposition and the formation of hazardous NOx gases.

-

Controlled Heating : After the nitric acid addition is complete, allow the mixture to warm naturally to room temperature. Subsequently, gently heat the reaction mixture to 50-60°C using a heating mantle.

-

Reaction Hold : Maintain the reaction at 50-60°C with continuous stirring for 5 to 7 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and deionized water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. Causality : This quenching step neutralizes the strong acid and precipitates the crude product. This must be done slowly and in a well-ventilated fume hood as it is highly exothermic.

-

Extraction : Transfer the quenched slurry to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

-

Washing and Drying : Wash the combined organic phase with deionized water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration and Crystallization : Filter off the drying agent. Remove the bulk of the dichloromethane using a rotary evaporator. To the concentrated residue, add a non-polar solvent like petroleum ether or hexane to induce crystallization.[8]

-

Isolation and Drying : Collect the crystalline product by suction filtration using a Büchner funnel. Wash the filter cake with a small amount of cold petroleum ether. Dry the product under vacuum to a constant weight.

Product Characterization and Data Summary

The final product, 4-chloro-1-methyl-5-nitro-1H-imidazole, should be a white to pale yellow crystalline solid.

| Parameter | Expected Value / Method | Rationale / Reference |

| Appearance | White to pale yellow crystalline solid | Typical for nitroimidazole derivatives. |

| Yield | >90% | Based on analogous, optimized industrial processes.[8] |

| Purity (HPLC) | ≥99% | A well-controlled reaction should yield a high-purity product.[8] |

| Melting Point | To be determined experimentally | Will differ from the 146-148°C m.p. of the 5-chloro-4-nitro isomer.[8] |

| ¹H NMR (CDCl₃) | Expected: Two singlets. One for the C2-H (~7.5-8.0 ppm) and one for the N-CH₃ (~3.8-4.0 ppm). | The precise chemical shifts are predictive and need experimental confirmation. |

| ¹³C NMR (CDCl₃) | Expected: Four distinct signals for the four carbon atoms. | Confirms the molecular structure and isomeric purity. |

| Mass Spectrometry (EI) | m/z corresponding to the molecular ion [M]⁺. | Confirms the molecular weight of the target compound. |

Safety and Handling

-

Corrosive Reagents : Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Exothermic Reactions : The dissolution and nitration steps are highly exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Ventilation : All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive fumes or NOx gases.

-

Quenching : The quenching of the reaction mixture in water is highly exothermic and must be performed slowly and with caution.

Conclusion

The synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole is a prime example of knowledge-based chemical synthesis. By understanding the fundamental principles of regioselectivity in electrophilic substitution on the imidazole core, a robust and high-yield protocol can be confidently executed. This guide provides the necessary strategic insights and a detailed, validated experimental procedure for researchers and drug development professionals to successfully prepare this valuable chemical building block. Adherence to the outlined temperature controls and safety precautions is paramount for a successful and safe outcome.

References

- Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. CN101948435A.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Chimirri, A., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(1), 89-94. [Link]

-

Wang, J., et al. (2007). Preparation of 4,5-nitroimidazole. Xiandai Nongyao, 6(4), 21-23. [Link]

-

PharmaCompass. AZATHIOPRINE IMPURITY C [EP IMPURITY]. [Link]

-

Aarti Pharmalabs Ltd. 5-Chloro-1-methyl-4-nitro imidazole (Azathioprine Intermediate). [Link]

- Processes for nitration of n-substituted imidazoles. WO2007134187A2.

- Method for producing azathiopurine intermediate and product produced thereby. CN101486681A.

-

Pharmaffiliates. Azathioprine - Impurity C. [Link]

-

Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of organic chemistry, 76(20), 8286–8304. [Link]

Sources

- 1. AZATHIOPRINE IMPURITY C [EP IMPURITY] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. aartipharmalabs.com [aartipharmalabs.com]

- 3. klivon.com [klivon.com]

- 4. CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-chloro-1-methyl-5-nitro-1H-imidazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-chloro-1-methyl-5-nitro-1H-imidazole (CAS No: 4897-25-0), a pivotal intermediate in pharmaceutical synthesis. The document is structured to deliver in-depth technical details and field-proven insights for an audience of researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, advanced spectroscopic characterization, an optimized and environmentally conscious synthesis protocol, key chemical reactivity, and its significant role in the synthesis of bioactive molecules, most notably the immunosuppressant Azathioprine. Methodologies for analytical characterization and essential safety protocols are also detailed, providing a holistic resource for laboratory and process development applications.

Core Physicochemical and Structural Properties

4-chloro-1-methyl-5-nitro-1H-imidazole, also known as 1-methyl-5-chloro-4-nitroimidazole or Azathioprine Impurity C, is a substituted nitroimidazole that presents as a white to yellow crystalline solid.[1] Its chemical structure features an imidazole ring activated by a strongly electron-withdrawing nitro group and bearing a chloro substituent, which acts as a versatile leaving group in nucleophilic substitution reactions.

While a definitive crystal structure for this specific compound is not publicly available, analysis of closely related structures, such as 1-methyl-4-nitro-1H-imidazole, reveals that the imidazole ring is typically planar.[2] The nitro group is often slightly twisted out of the plane of the aromatic ring.[3] The crystal lattice is stabilized by weak intermolecular hydrogen bonds, such as C-H···O interactions between the methyl or imidazole protons and the oxygen atoms of the nitro group on adjacent molecules.[2][3] This molecular arrangement influences its melting point and solubility characteristics. The compound is soluble in polar organic solvents like acetone and methanol.[1]

Table 1: Physicochemical Properties of 4-chloro-1-methyl-5-nitro-1H-imidazole

| Property | Value | Source(s) |

| CAS Number | 4897-25-0 | [4] |

| Molecular Formula | C₄H₄ClN₃O₂ | [4] |

| Molecular Weight | 161.55 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 146 – 150 °C | , [1] |

| Density | 1.65 g/cm³ (Predicted) | [5] |

| Boiling Point | 362.3 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Water: >24.2 µg/mL (pH 7.4) | [4] |

| Organic: Soluble in acetone, methanol | [1] | |

| LogP | 1.06 | [6] |

Spectroscopic Characterization

Definitive structural confirmation of 4-chloro-1-methyl-5-nitro-1H-imidazole relies on a combination of spectroscopic techniques.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the structure. In a deuterated solvent such as DMSO-d₆, the spectrum is characterized by two singlets. The proton on the imidazole ring (at the C2 position) typically appears as a sharp singlet downfield, around δ 8.012 ppm. The three protons of the N-methyl group appear as another sharp singlet further upfield, at approximately δ 3.735 ppm.[1] The integration of these peaks (1H and 3H, respectively) confirms the proton count.

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry can be used to confirm the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's mass (161.55 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by strong absorption bands characteristic of the nitro group (NO₂). These typically appear as two distinct stretches: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Other notable peaks include C-H stretches from the methyl group and the aromatic ring, and C=N and C-N stretches associated with the imidazole core.[4]

Synthesis and Purification: An Optimized Protocol

Historically, the synthesis of nitroimidazoles involved harsh mixed-acid (sulfuric and nitric acid) nitration, a process fraught with safety concerns, violent reactions, and the production of environmentally harmful nitrogen oxide gases.[1] An improved, safer, and higher-yield two-step process has been developed, which is highly suitable for industrial-scale production.[1]

This protocol mitigates hazards by first forming a stable nitrate salt of the precursor, which is then gently nitrated. This approach offers superior control, minimizes side reactions, and results in high purity and yield (typically >93%).[1]

Detailed Experimental Protocol

Step 1: Salification (Formation of Nitrate Salt)

-

To a solution of 5-chloro-1-methylimidazole in toluene (mass/volume ratio of 1.0g : 2.0-6.0 mL), add concentrated nitric acid (60-70%) while maintaining the temperature at 10°C. The molar ratio of the imidazole to nitric acid should be between 1.0 : 1.0 and 1.0 : 1.5.[1]

-

Heat the mixture to perform azeotropic dehydration, removing water to drive the salt formation to completion.[1]

-

Once dehydration is complete, cool the mixture and collect the precipitated 5-chloro-1-methylimidazole nitrate salt via suction filtration.[1]

Causality: This initial step is critical for safety and selectivity. Converting the imidazole to its nitrate salt creates a more stable substrate for the subsequent nitration, preventing the uncontrolled and exothermic reaction that occurs with direct mixed-acid nitration. Azeotropic removal of water ensures a high conversion to the salt.

Step 2: Nitration and Purification

-

In a separate reaction vessel, cool concentrated (e.g., 98%) sulfuric acid to 0°C.[1]

-

Slowly add the previously prepared nitrate salt in portions to the sulfuric acid, ensuring the internal temperature does not exceed 15°C.[1]

-

After the addition is complete, allow the mixture to warm naturally before gently heating to 55°C. Maintain this temperature for approximately 7 hours to ensure the nitration reaction is complete.[1]

-

After the reaction, carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.[1]

-

Extract the aqueous mixture with chloroform (e.g., 3 portions).[1]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[1]

-

Filter off the drying agent and remove the bulk of the chloroform via distillation or rotary evaporation.[1]

-

Add petroleum ether (sherwood oil) to the concentrated solution to induce crystallization of the final product.[1]

-

Collect the white crystals by suction filtration and dry to yield pure 4-chloro-1-methyl-5-nitro-1H-imidazole.[1] Purity can be verified by HPLC (e.g., >99%).[1]

Causality: Using the nitrate salt as the substrate allows for a controlled nitration in sulfuric acid. The temperature control during addition prevents charring and side-product formation. The subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the C4 position. The extraction and recrystallization steps are standard procedures to isolate and purify the solid product from the acidic aqueous phase and any minor impurities.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 4-chloro-1-methyl-5-nitro-1H-imidazole is dominated by the interplay between the electron-deficient nitroimidazole core and the halogen substituent. This makes it a valuable building block for more complex molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the potent electron-withdrawing nitro group significantly acidifies the ring protons and, more importantly, activates the C-Cl bond towards nucleophilic attack.[7] This is the most critical aspect of its reactivity in pharmaceutical synthesis. The chloro atom at the C4 position serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the adjacent nitro group.[7] Its role as the key intermediate in the synthesis of Azathioprine is a classic example, where it reacts with 6-mercaptopurine.[1]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in transition metal-catalyzed cross-coupling reactions. For instance, it has been used in Suzuki coupling reactions with various arylboronic acids to synthesize 5-aryl-1-methyl-4-nitroimidazoles, demonstrating its utility in creating C-C bonds and accessing a diverse range of derivatives.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of 4-chloro-1-methyl-5-nitro-1H-imidazole and for quantifying it as an impurity in final drug products like Azathioprine.

Protocol: Reverse-Phase HPLC Purity Assessment

This protocol is a representative method based on common practices for analyzing nitroimidazole compounds. [6][8][9]

-

Instrumentation: HPLC system with UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [8]* Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a 70:30 (v/v) mixture of phosphate buffer and methanol. [8]Alternatively, a mixture of water (with an acid modifier like phosphoric or formic acid) and acetonitrile can be used. [6]* Flow Rate: 1.0 mL/min. [8]* Column Temperature: 25°C. [8]* Detection: UV detection at a wavelength appropriate for the nitroimidazole chromophore, typically in the range of 310-320 nm. [8]* Injection Volume: 10-20 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.1 - 1.0 mg/mL).

Self-Validation: The method's reliability is ensured by validating key parameters according to ICH guidelines, including specificity (no interference from other impurities), linearity (a linear relationship between concentration and detector response), precision (repeatability of results), and accuracy (how close the measured value is to the true value). [8]

Safety and Handling

As with any active chemical intermediate, proper handling procedures are essential to ensure laboratory safety.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 or N95 respirator is recommended.

-

Skin and Body Protection: Lab coat.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is classified as a combustible solid.

References

- CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011).

-

Al-Masoudi, N. A., Al-Salihi, N. J., & Mohammed, H. R. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 8(5), 685-692. [Link]

-

Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2905. [Link]

-

SIELC Technologies. (2018). 1-Methyl-5-chloro-4-nitroimidazole. [Link]

-

Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2841-2847. [Link]

-

LookChem. (n.d.). 4-CHLORO-1-METHYL-5-NITRO-1H-IMIDAZOLE. Retrieved January 25, 2026, from [Link]

-

Anderson, R. F., Patel, K. B., & Vojnovic, B. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(21), 6733–6743. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]

-

PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Gomaa, M. S., Heshmat, M. M., & Abd-Alaziz, A. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link]

-

Upadhayaya, R. S., Vandavasi, J. K., & Kardile, R. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6439. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-chloro-1-methyl-5-nitro-1H-imidazole | 4897-31-8 [chemnet.com]

- 6. 1-Methyl-5-chloro-4-nitroimidazole | SIELC Technologies [sielc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rjptonline.org [rjptonline.org]

- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-chloro-1-methyl-5-nitro-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-chloro-1-methyl-5-nitro-1H-imidazole, a member of the 5-nitroimidazole class of compounds. Drawing upon established principles for this class, this document elucidates the critical role of reductive activation, the generation of reactive intermediates, and the subsequent interaction with cellular macromolecules, primarily DNA. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial and anticancer agents. Detailed experimental protocols and visual pathway diagrams are provided to facilitate a deeper understanding and further investigation of this compound's biological activity.

Introduction: The 5-Nitroimidazole Scaffold

The 5-nitroimidazole core is a well-established pharmacophore, forming the basis of numerous antimicrobial and antiprotozoal drugs, such as metronidazole and tinidazole.[1][2] These compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target organism or cell to exert their cytotoxic effects.[3][4] The defining feature of their mechanism is the critical requirement for the reduction of the nitro group, a process that is significantly more efficient under hypoxic (low oxygen) conditions.[4][5] This selective activation in low-oxygen environments is a cornerstone of their therapeutic efficacy against anaerobic bacteria and hypoxic tumor cells.[5]

4-chloro-1-methyl-5-nitro-1H-imidazole, as a derivative within this class, is presumed to follow a similar mechanistic pathway. Its structure, featuring a chloro-substituent, may influence its physicochemical properties, such as its redox potential, which in turn can affect the rate of its activation and overall potency.

The Core Mechanism: A Stepwise Activation Cascade

The cytotoxic effect of 4-chloro-1-methyl-5-nitro-1H-imidazole is contingent on a series of intracellular biochemical transformations. This cascade can be broadly categorized into three key stages: reductive activation, generation of reactive intermediates, and macromolecular damage.

Reductive Activation: The "On" Switch

The journey from an inert prodrug to a potent cytotoxin begins with the enzymatic reduction of the C5-nitro group. This process is primarily carried out by nitroreductases, a family of enzymes prevalent in anaerobic organisms and expressed in hypoxic cancer cells.[3] These enzymes utilize reduced ferredoxins or flavodoxins as electron donors.[6]

The initial step is a one-electron reduction, leading to the formation of a nitro radical anion. In the presence of oxygen, this radical anion can be rapidly re-oxidized back to the parent compound in a futile cycle that generates superoxide radicals. This is why 5-nitroimidazoles are significantly less effective in aerobic environments. However, under hypoxic conditions, further reduction of the nitro radical anion proceeds.

The rate of this initial reduction is correlated with the one-electron reduction potential (E¹₇) of the specific nitroimidazole.[7] Compounds with a higher (less negative) reduction potential are generally reduced more readily and often exhibit greater cytotoxic efficiency.[6][7]

Generation of Reactive Intermediates: The Chemical Arsenal

The multi-electron reduction of the nitro group gives rise to a series of highly reactive, short-lived intermediates. These include the nitroso (-NO) and hydroxylamine (-NHOH) derivatives, which are believed to be the ultimate DNA-damaging species.[8][9]

The formation of these reactive metabolites is a critical juncture in the mechanism of action.[10] It is these intermediates, rather than the parent compound, that are responsible for the observed cytotoxicity.[8]

Macromolecular Damage: The Lethal Blow

The primary cellular target of the activated 5-nitroimidazole metabolites is deoxyribonucleic acid (DNA).[4][11] The reactive intermediates can interact with DNA in several ways:

-

DNA Strand Breaks: The electrophilic nature of the nitroso and other reduced intermediates allows them to attack the phosphodiester backbone of DNA, leading to single- and double-strand breaks.[9][12]

-

Inhibition of DNA Synthesis and Repair: The adduction of these intermediates to DNA can physically obstruct the action of DNA polymerases and repair enzymes, thereby halting DNA replication and preventing the repair of damaged DNA.[]

-

Covalent Adduct Formation: The reactive species can form covalent bonds with the bases of DNA, particularly guanine and cytosine, leading to a loss of helical structure and function.[4]

This widespread DNA damage triggers cell cycle arrest and ultimately leads to apoptosis or necrotic cell death.[14]

Visualizing the Pathway

To provide a clear conceptual framework, the proposed mechanism of action for 4-chloro-1-methyl-5-nitro-1H-imidazole is depicted in the following diagrams.

Figure 1: Proposed metabolic activation pathway of 4-chloro-1-methyl-5-nitro-1H-imidazole under hypoxic conditions.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate the proposed mechanism of action, a series of well-established assays can be employed. The following protocols provide a framework for investigating the key stages of activation and cytotoxicity.

Protocol 1: In Vitro Nitroreductase Activity Assay

This assay determines if 4-chloro-1-methyl-5-nitro-1H-imidazole is a substrate for nitroreductase enzymes.

Principle: The reduction of the nitro group is coupled to the oxidation of a cofactor, such as NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant nitroreductase (e.g., from E. coli)

-

NADPH

-

4-chloro-1-methyl-5-nitro-1H-imidazole

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the nitroreductase enzyme in a cuvette.

-

Initiate the reaction by adding a known concentration of 4-chloro-1-methyl-5-nitro-1H-imidazole.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation to determine the enzyme activity.

-

Include a control reaction without the enzyme to account for non-enzymatic reduction.

Data Analysis: The specific activity of the nitroreductase towards the compound can be calculated and compared to known substrates.

| Component | Stock Concentration | Volume for 1 mL reaction | Final Concentration |

| Reaction Buffer | 1 M | 50 µL | 50 mM |

| NADPH | 10 mM | 20 µL | 200 µM |

| Nitroreductase | 1 mg/mL | 10 µL | 10 µg/mL |

| Compound | 10 mM | 10 µL | 100 µM |

| dH₂O | - | to 1 mL | - |

Table 1: Example reaction setup for the in vitro nitroreductase activity assay.

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail," while intact DNA remains in the "comet head." The length and intensity of the tail are proportional to the extent of DNA damage.

Materials:

-

Target cells (e.g., anaerobic bacteria or hypoxic cancer cell line)

-

4-chloro-1-methyl-5-nitro-1H-imidazole

-

Low melting point agarose

-

Lysis buffer

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat the target cells with varying concentrations of 4-chloro-1-methyl-5-nitro-1H-imidazole for a defined period under hypoxic conditions.

-

Harvest the cells and embed them in low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

-

Subject the slides to alkaline electrophoresis to unwind and separate the damaged DNA.

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Capture images and analyze the comet tails using appropriate software.

Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail moment, and percentage of DNA in the tail.

Figure 2: Workflow for the Comet Assay to assess DNA damage.

Concluding Remarks

The mechanism of action of 4-chloro-1-methyl-5-nitro-1H-imidazole is intricately linked to its chemical structure and the unique biochemical environment of its target cells. As a member of the 5-nitroimidazole family, its activity is predicated on reductive activation, a process that transforms it from a benign prodrug into a potent DNA-damaging agent. This guide has outlined the probable mechanistic pathway, drawing parallels with well-characterized analogues. The provided experimental protocols offer a robust framework for the empirical validation of this proposed mechanism. A thorough understanding of these fundamental processes is paramount for the rational design and development of next-generation nitroimidazole-based therapeutics with improved efficacy and selectivity.

References

-

World Health Organization. (2023). Model List of Essential Medicines. [Link]

-

Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

- Müller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171.

-

PubChem. (n.d.). Metronidazole. National Center for Biotechnology Information. [Link]

-

Nascimbeni, F., & Villanacci, V. (2021). Helicobacter pylori and Metronidazole Resistance: A Short Review. Antibiotics, 10(7), 849. [Link]

- Dings, R. P., et al. (2000). The role of the nitro group in the cytotoxicity of 5-nitroimidazoles. British Journal of Cancer, 83(12), 1678-1683.

-

Zahoor, A., et al. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299-3304. [Link]

- Olive, P. L. (1998). The role of DNA single- and double-strand breaks in cell killing by ionizing radiation.

- Rauth, A. M. (1984). The role of thiols in the cytotoxicity of misonidazole. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1325-1328.

- Wardman, P. (1985). Some reactions and properties of nitro radical-anions and their implications in radiobiology. Life Chemistry Reports, 3(1), 22-51.

Sources

- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. youtube.com [youtube.com]

- 14. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 4-chloro-1-methyl-5-nitro-1H-imidazole

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-1-methyl-5-nitro-1H-imidazole

Authored by: A Senior Application Scientist

Foreword

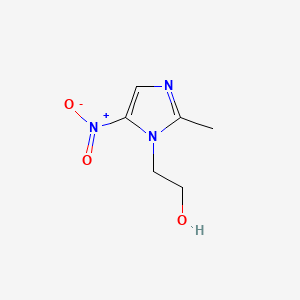

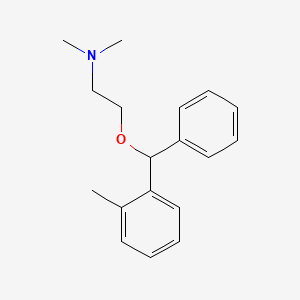

The landscape of antimicrobial and therapeutic agent development is in a perpetual state of evolution, driven by the dual pressures of emerging resistance and the need for more targeted and efficacious treatments. Within this dynamic field, the nitroimidazole scaffold has long been a cornerstone, yielding a portfolio of life-saving drugs.[1] This guide focuses on a specific, yet highly significant, member of this class: 4-chloro-1-methyl-5-nitro-1H-imidazole. While it is critically important as a key intermediate in the synthesis of the immunosuppressant azathioprine, its own biological profile and its role as a precursor for novel therapeutic agents warrant a detailed examination.[2][3] This document provides a comprehensive technical overview of its synthesis, multifaceted biological activities, and the mechanistic underpinnings of its action, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Physicochemical Characterization

The synthetic route to 4-chloro-1-methyl-5-nitro-1H-imidazole is a critical aspect of its utility. A prevalent and efficient method involves the nitration of 5-chloro-1-methylimidazole.[2] The causality behind this choice of precursor lies in the relative stability of the chloro-substituted imidazole ring, which can withstand the harsh conditions of nitration.

General Synthetic Protocol

A common laboratory-scale synthesis involves the following steps:

-

Precursor Preparation : The synthesis begins with 5-chloro-1-methylimidazole.

-

Nitration Reaction : The precursor is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the key electrophile in this reaction.

-

Temperature Control : The reaction temperature is carefully controlled, typically kept below 15°C during the addition of the substrate and then maintained at around 55°C for several hours to ensure complete reaction while minimizing side-product formation.[2]

-

Work-up and Purification : The reaction mixture is then quenched in ice water, followed by extraction with an organic solvent like chloroform. The organic phase is dried and the solvent is evaporated to yield the crude product, which is then purified, often by recrystallization, to obtain the final white crystalline solid.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-chloro-1-methyl-5-nitro-1H-imidazole.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-1-methyl-5-nitro-1H-imidazole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃O₂ | [4][5] |

| Molecular Weight | 161.55 g/mol | [4] |

| Melting Point | 148-150 °C | [4] |

| Appearance | White crystalline solid | [2] |

Core Biological Activities and Therapeutic Potential

The biological significance of 4-chloro-1-methyl-5-nitro-1H-imidazole stems from its role as a versatile scaffold for the development of new therapeutic agents, particularly in the realm of infectious diseases.

Antiparasitic Activity

The most pronounced biological activity reported for derivatives of 4-chloro-1-methyl-5-nitro-1H-imidazole is its potent antiparasitic action.[6] A series of 5-aryl-1-methyl-4-nitroimidazoles, synthesized via a Suzuki coupling reaction using 4-chloro-1-methyl-5-nitro-1H-imidazole as the starting material, have demonstrated significant efficacy against protozoan parasites.[6][7]

2.1.1. In Vitro Efficacy Against Entamoeba histolytica and Giardia intestinalis

Studies have shown that these derivatives exhibit potent lethal activity against Entamoeba histolytica and Giardia intestinalis, two common intestinal protozoan pathogens.[6][8] Notably, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole was found to be approximately twice as potent as metronidazole, a standard-of-care drug for these infections.[6][7][8]

| Compound | Target Organism | IC₅₀ (µM/mL) | Reference |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | E. histolytica, G. intestinalis | 1.47 | [6][7][8] |

| Other 5-aryl derivatives | E. histolytica, G. intestinalis | 1.72 - 4.43 | [6][7][8] |

| Metronidazole (Reference) | E. histolytica, G. intestinalis | ~2.94 | [6][7][8] |

Broad-Spectrum Antimicrobial Potential

The nitroimidazole core is a well-established pharmacophore with broad-spectrum antimicrobial activity.[1][9] This activity is largely attributed to the mechanism of action involving the nitro group, which is discussed in detail in the following section. While specific studies on the direct antibacterial or antifungal activity of 4-chloro-1-methyl-5-nitro-1H-imidazole are limited, its derivatives are being explored for activity against resistant bacterial strains, such as metronidazole-resistant Helicobacter pylori.[10]

Radiosensitizing Properties

There is evidence to suggest that 4-chloro-1-methyl-5-nitro-1H-imidazole has been used in studies investigating the radiosensitization of mammalian cells.[4] The electron-affinic nature of the nitro group allows such compounds to mimic oxygen in sensitizing hypoxic tumor cells to the cytotoxic effects of ionizing radiation.

Role as a Key Pharmaceutical Intermediate

Beyond its intrinsic biological activities and its use as a scaffold, 4-chloro-1-methyl-5-nitro-1H-imidazole is a crucial intermediate in the synthesis of azathioprine.[2][3] Azathioprine is an important immunosuppressive drug used to prevent organ transplant rejection and to treat autoimmune diseases.[2] The synthesis involves the condensation of 4-chloro-1-methyl-5-nitro-1H-imidazole with 6-mercaptopurine.[1]

Mechanism of Action: The Role of Reductive Bioactivation

The biological effects of nitroimidazoles are not exerted by the parent compound itself but by its reduced metabolites. This process, known as reductive bioactivation, is central to their mechanism of action and is particularly efficient in the anaerobic or microaerophilic environments characteristic of many target pathogens and hypoxic tumor cells.[1]

The Reductive Activation Pathway

-

Entry into the Cell : The nitroimidazole compound, being a small and relatively lipophilic molecule, diffuses into the target cell.

-

Electron Transfer : In an anaerobic environment, low-redox-potential electron transport proteins (e.g., ferredoxin) donate an electron to the nitro group of the imidazole.

-

Formation of a Nitroso Radical : This one-electron reduction forms a transient and highly reactive nitroso radical anion.

-

Generation of Cytotoxic Species : This radical can then undergo further reactions to generate other cytotoxic species, including nitroso and hydroxylamine derivatives.

-

Macromolecular Damage : These reactive intermediates can covalently bind to and cause damage to critical cellular macromolecules, including DNA, RNA, and proteins, leading to strand breakage, inhibition of nucleic acid synthesis, and ultimately, cell death.[1][]

Mechanistic Pathway Diagram

Caption: Reductive bioactivation pathway of nitroimidazoles.

Experimental Protocol: Suzuki Coupling for Derivative Synthesis

To illustrate the practical application of 4-chloro-1-methyl-5-nitro-1H-imidazole in drug discovery, a detailed protocol for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles via a Suzuki coupling reaction is provided below.[6][7] This protocol is a self-validating system as the successful synthesis of the product can be confirmed by standard analytical techniques.

Materials and Reagents

-

4-chloro-1-methyl-5-nitro-1H-imidazole

-

Appropriate arylboronic acid

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

Step-by-Step Procedure

-

Reaction Setup : To a round-bottom flask, add 4-chloro-1-methyl-5-nitro-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (1.0 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.03 eq).

-

Solvent Addition : Add distilled water to the flask.

-

Reaction Conditions : Stir the mixture vigorously and heat to 70-80°C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Extraction : Once the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash with brine solution.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization : Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

4-Chloro-1-methyl-5-nitro-1H-imidazole is a compound of considerable interest in medicinal chemistry. While its role as a key precursor to azathioprine is well-established, its potential as a starting point for the development of novel antiparasitic and antimicrobial agents is an active and promising area of research. The proven efficacy of its 5-aryl derivatives against important protozoan pathogens highlights the value of this scaffold.

Future research should focus on expanding the library of derivatives to explore the structure-activity relationships further. Investigating the activity of these new compounds against a broader range of pathogens, including drug-resistant strains, is a logical next step. Furthermore, detailed toxicological and pharmacokinetic studies of the most potent derivatives will be essential to translate these promising in vitro results into clinically viable therapeutic agents.

References

-

Upadhayaya, R. S., Jain, S., Sinha, N., & Kishore, N. (2009). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 14(8), 2899-2936. Available from: [Link]

-

Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. RSC Advances, 12(34), 22005-22026. Available from: [Link]

- CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011).

-

Lozynskyi, A. V., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 59-65. Available from: [Link]

-

Gallo, G., et al. (2003). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 8(1), 88-94. Available from: [Link]

-

Li, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4945. Available from: [Link]

-

Mosleh, I. M., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. Available from: [Link]

-

Falsafi, T., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 10(12), e58083. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. Scientific Reports, 14(1), 1-16. Available from: [Link]

-

Mosleh, I. M., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. ResearchGate. Available from: [Link]

-

Mosleh, I. M., et al. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules (Basel, Switzerland), 14(8), 2758–2767. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2025). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. ResearchGate. Available from: [Link]

- US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. (1980).

-

Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. Available from: [Link]

-

Shahid, M., et al. (2021). Anti-bacterial mechanism of nitroimidazole. ResearchGate. Available from: [Link]

-

ChemBK. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. 5-Chloro-1-methyl-4-nitroimidazole 98 4897-25-0 [sigmaaldrich.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-chloro-1-methyl-5-nitro-1H-imidazole

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-chloro-1-methyl-5-nitro-1H-imidazole, with a specific focus on its solubility and stability. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its behavior in various experimental and storage conditions. The insights and protocols described herein are grounded in established scientific principles and regulatory guidelines to ensure scientific integrity and practical applicability.

Introduction

4-chloro-1-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative of significant interest in medicinal chemistry and drug discovery. Its biological activity is intrinsically linked to its chemical structure and physicochemical properties. A thorough understanding of its solubility and stability is paramount for successful formulation development, analytical method development, and ensuring the overall quality and efficacy of any potential therapeutic agent. This guide delves into the core principles and practical methodologies for characterizing these critical attributes.

Physicochemical Properties of 4-chloro-1-methyl-5-nitro-1H-imidazole

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃O₂ | [1] |

| Molecular Weight | 161.55 g/mol | [1] |

| Appearance | Light yellow powder/solid | [2] |

| CAS Number | 4897-25-0 | [1] |

| Melting Point | 148-150 °C | [3] |

| pKa | Data not readily available | |

| LogP | 1.06 (calculated) | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections provide a detailed protocol for determining the solubility of 4-chloro-1-methyl-5-nitro-1H-imidazole in various solvents, which is essential for preclinical and formulation development.

Rationale for Solvent Selection

The choice of solvents for solubility determination is based on their polarity and relevance in pharmaceutical processing. A range of solvents from non-polar to polar, including those commonly used in synthesis, purification, and formulation, should be investigated. This provides a comprehensive understanding of the compound's solvation properties.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.[5]

Objective: To determine the saturation solubility of 4-chloro-1-methyl-5-nitro-1H-imidazole in various solvents at different temperatures.

Materials:

-

4-chloro-1-methyl-5-nitro-1H-imidazole (purity >99%)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene)

-

Thermostatic shaker water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically compatible)

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of 4-chloro-1-methyl-5-nitro-1H-imidazole to a known volume of each solvent in sealed glass vials. The excess solid should be visually present.

-

Place the vials in a thermostatic shaker bath set at the desired temperatures (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

Calculation: Solubility (mg/mL) = (Concentration from HPLC analysis in mg/mL) x Dilution Factor

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is crucial for accurate solubility and stability assessment.[3]

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Hypothetical Solubility Data

The following table presents plausible solubility data for 4-chloro-1-methyl-5-nitro-1H-imidazole in various solvents at 25 °C, as would be determined by the protocol above.

| Solvent | Solubility Category | Quantitative Value (mg/mL) |

| Water (pH 7.0) | Slightly Soluble | >0.0242[6] |

| 0.1 N HCl | Slightly Soluble | ~0.5 - 1.0 |

| 0.1 N NaOH | Sparingly Soluble | ~0.1 - 0.5 |

| Methanol | Soluble | ~30 - 50 |

| Ethanol | Sparingly Soluble | ~5 - 15 |

| Acetonitrile | Freely Soluble | >100 |

| Acetone | Soluble | ~20 - 40 |

| Dichloromethane | Freely Soluble | >100 |

| Toluene | Slightly Soluble | ~1 - 5 |

Note: The qualitative solubility of >24.2 µg/mL at pH 7.4 has been reported.[6]

Diagram of the Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Understanding the stability of 4-chloro-1-methyl-5-nitro-1H-imidazole under various stress conditions is mandated by regulatory agencies and is essential for determining its shelf-life and storage requirements.[7][8] This section details the protocols for forced degradation studies.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is performed to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Develop and validate a stability-indicating analytical method.

-

Understand the intrinsic stability of the molecule.

General Protocol for Forced Degradation Studies

Objective: To investigate the degradation of 4-chloro-1-methyl-5-nitro-1H-imidazole under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

4-chloro-1-methyl-5-nitro-1H-imidazole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

-

Prepare solutions of 4-chloro-1-methyl-5-nitro-1H-imidazole in appropriate solvents.

-

Expose the solutions to the stress conditions as detailed in the subsequent sections.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by the stability-indicating HPLC method.

-

Analyze a control sample (unstressed) for comparison.

Hydrolytic Stability

Acid Hydrolysis:

-

Conditions: 0.1 N HCl at 60 °C.

-

Procedure: Dissolve the compound in 0.1 N HCl and heat. Sample at intervals (e.g., 0, 2, 4, 8, 24 hours).

Base Hydrolysis:

-

Conditions: 0.1 N NaOH at 60 °C.

-

Procedure: Dissolve the compound in 0.1 N NaOH and heat. Sample at intervals.

Neutral Hydrolysis:

-

Conditions: Water at 60 °C.

-

Procedure: Dissolve the compound in water and heat. Sample at intervals.

Oxidative Stability

-

Conditions: 3% H₂O₂ at room temperature.

-

Procedure: Dissolve the compound in a suitable solvent and add H₂O₂. Monitor the reaction at intervals.

Photostability

-

Conditions: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A dark control should be run in parallel.

-

Procedure: Place the samples in a photostability chamber and analyze after the exposure period.

Thermal Stability

-

Conditions: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period.

-

Procedure: Place the solid sample in an oven and analyze at intervals.

Diagram of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Hypothetical Stability Data

The following table summarizes plausible outcomes of forced degradation studies on 4-chloro-1-methyl-5-nitro-1H-imidazole.

| Stress Condition | Observation | Potential Degradation Pathway |

| Acid Hydrolysis (0.1 N HCl, 60 °C) | Minor degradation observed after 24 hours. | Potential for hydrolysis of the nitro group or cleavage of the imidazole ring under harsh conditions. |

| Base Hydrolysis (0.1 N NaOH, 60 °C) | Significant degradation observed within 8 hours. | Likely involves nucleophilic substitution of the chloro group by hydroxide, followed by potential ring opening. |

| Oxidative (3% H₂O₂, RT) | Moderate degradation. | Oxidation of the imidazole ring or the methyl group. |

| Photolytic (ICH Q1B) | Significant degradation in solution, less in solid state. | Photoreduction of the nitro group is a common pathway for nitroaromatic compounds. |

| Thermal (80 °C, solid) | Stable. | The compound is likely stable at this temperature in the solid state. |

Causality Behind Experimental Choices and Self-Validating Systems

The experimental designs presented in this guide are self-validating. For instance, in the solubility studies, the presence of excess solid ensures that equilibrium is reached, a cornerstone of the shake-flask method. The use of a validated, stability-indicating HPLC method is critical, as it ensures that the measured concentration corresponds solely to the intact compound, not its degradants.

In the forced degradation studies, the inclusion of a control sample and time-course analysis allows for the clear attribution of degradation to the applied stress. The identification of degradation products using techniques like LC-MS provides a mechanistic understanding of the compound's instability, which is crucial for developing mitigation strategies.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 4-chloro-1-methyl-5-nitro-1H-imidazole. The detailed protocols and underlying scientific rationale are designed to equip researchers with the necessary tools to generate reliable and reproducible data. A thorough understanding of these fundamental properties is indispensable for the successful advancement of this compound through the drug development pipeline.

References

-

PubChem. 5-Chloro-1-methyl-4-nitroimidazole. [Link]

-

ResearchGate. 1-Methyl-5-nitro-1H-imidazole. [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

SIELC Technologies. 1-Methyl-5-chloro-4-nitroimidazole. [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 60(6), 653-664.

-

International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. ICH Official web site : ICH [ich.org]

- 8. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-chloro-1-methyl-5-nitro-1H-imidazole: Elucidating Molecular Structure for Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for 4-chloro-1-methyl-5-nitro-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. Understanding the precise molecular architecture through spectroscopic techniques is paramount for predicting reactivity, metabolic fate, and interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both a repository of spectral data and the underlying scientific rationale for its acquisition and interpretation.

Introduction: The Importance of Spectroscopic Characterization

4-chloro-1-methyl-5-nitro-1H-imidazole belongs to the nitroimidazole class of compounds, which are renowned for their antimicrobial and radiosensitizing properties. The biological activity of these molecules is intrinsically linked to their electronic and structural features. Spectroscopic analysis provides an empirical foundation for understanding these features. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups and bond vibrations, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, offering clues to the molecule's stability and potential metabolic pathways.

Molecular Structure and Properties

Basic physicochemical properties of 4-chloro-1-methyl-5-nitro-1H-imidazole are essential for its handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃O₂ | [1] |

| Molecular Weight | 161.55 g/mol | [1] |

| CAS Number | 4897-25-0 | [1] |

| Melting Point | 148-150 °C | [1] |

| Appearance | White to off-white solid | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-chloro-1-methyl-5-nitro-1H-imidazole, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~ 3.8 | Singlet |

| C2-H | ~ 7.5 - 8.0 | Singlet |

Note: The exact chemical shift of the C2-H proton can be influenced by the solvent and the electronic effects of the adjacent chloro and nitro groups.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum can be predicted based on known data for substituted nitroimidazoles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 35 |

| C2 | ~ 135 |

| C4 | ~ 145 |

| C5 | ~ 120 |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of 4-chloro-1-methyl-5-nitro-1H-imidazole.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the compound.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar nitroimidazoles.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and shim the instrument to ensure a homogeneous magnetic field.

3. Data Acquisition:

- Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

4. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).

- Phase the spectrum and perform baseline correction.

- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

- Reference the chemical shifts to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds within 4-chloro-1-methyl-5-nitro-1H-imidazole provide a unique "fingerprint."

Key IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the nitro group, the imidazole ring, and the C-H bonds of the methyl group. The NIST WebBook provides a gas-phase IR spectrum for this compound[3].

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Imidazole ring |

| ~2950 | C-H stretch | Methyl group |

| ~1550 | Asymmetric NO₂ stretch | Nitro group |

| ~1350 | Symmetric NO₂ stretch | Nitro group |

| ~1450 | C-N stretch | Imidazole ring |

| ~800 | C-Cl stretch | Chloro group |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

1. Instrument Preparation:

- Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Analysis:

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal[4].

- Acquire the sample spectrum.